molecular formula C20H34N2O2 B033736 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol CAS No. 103955-90-4

3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol

Cat. No.: B033736
CAS No.: 103955-90-4
M. Wt: 334.5 g/mol
InChI Key: YGFQCJGXLSFQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol is a synthetic organic compound that features both acetylamino and decylmethylamino functional groups attached to a benzyl alcohol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol typically involves multi-step organic reactions. One possible route could involve:

    Nitration: of a benzyl alcohol derivative to introduce nitro groups.

    Reduction: of the nitro groups to amines.

    Acetylation: of the amines to form N-acetylamino groups.

    Alkylation: of the amines with decylmethylamine to introduce the decylmethylamino groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyl alcohol group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The acetylamino group can be reduced to an amine.

    Substitution: The decylmethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(N-Acetylamino)-5-(N-ethyl-N-methylamino)benzyl alcohol
  • 3-(N-Acetylamino)-5-(N-decyl-N-ethylamino)benzyl alcohol

Uniqueness

The uniqueness of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[3-[decyl(methyl)amino]-5-(hydroxymethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O2/c1-4-5-6-7-8-9-10-11-12-22(3)20-14-18(16-23)13-19(15-20)21-17(2)24/h13-15,23H,4-12,16H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFQCJGXLSFQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN(C)C1=CC(=CC(=C1)NC(=O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146160
Record name 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103955-90-4
Record name 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103955904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol
Reactant of Route 2
Reactant of Route 2
3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol
Reactant of Route 3
3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol
Reactant of Route 4
Reactant of Route 4
3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol
Reactant of Route 5
3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol
Reactant of Route 6
3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.